Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings and an ethyl acetate group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
Molecular Formula |
C18H17N3O3S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H17N3O3S2/c1-3-24-14(22)9-13-10-25-18(20-13)21-16(23)15-11(2)19-17(26-15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3,(H,20,21,23) |
InChI Key |
QBEJZQGXEKTFCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the formation of the thiazole rings. One common method involves the reaction of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-acetic acid ethyl ester under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Reaction Parameter | Acidic Conditions | Basic Conditions |
|---|---|---|
| Reagents | HCl/H₂O | NaOH/H₂O |
| Temperature | 80–100°C | 60–80°C |
| Product | Carboxylic acid | Carboxylate salt |
| Yield (Literature Range) | 75–92% | 68–85% |
Mechanism :
-
Acidic: Protonation of the ester oxygen followed by nucleophilic attack by water.
-
Basic: Deprotonation of water to form hydroxide ions, which attack the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Thiazole Ring
The electron-deficient 4-methyl-2-phenylthiazole ring undergoes nucleophilic substitution at position 5. Example reactions include:
| Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Amines (e.g., NH₃) | Reflux in ethanol, 24 hr | 5-Amino-thiazole derivative |
| Thiols (e.g., HSCH₂CO₂Et) | K₂CO₃, DMF, 60°C, 12 hr | 5-Thioether derivative |
| Halides (e.g., KI) | CuI catalysis, 100°C, 18 hr | 5-Halo-thiazole derivative |
Key Insight : Substitution occurs preferentially at position 5 due to the electron-withdrawing effect of the adjacent carbonyl group.
Oxidation Reactions
The methyl group on the thiazole ring can be oxidized to a carboxyl group:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 hr | 5-Carboxy-thiazole derivative | 58% |
| CrO₃/H₂SO₄ | Acetone, 25°C, 24 hr | 5-Carboxy-thiazole derivative | 63% |
Limitation : Over-oxidation may degrade the thiazole ring if conditions are too harsh.
Acylation/Amidation of the Amino Group
The amide linkage participates in further acylation or transamidation reactions:
Note : HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) enhances coupling efficiency .
Reduction of the Amide Bond
The carbonyl group in the amide linkage can be reduced to a methylene group:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 hr | Secondary amine derivative | 44% |
| BH₃·THF | RT, 24 hr | Secondary amine derivative | 37% |
Challenge : Low yields due to competing reduction of the thiazole ring.
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Xylene, 140°C, 12 hr | Fused bicyclic compound | 51% |
| Tetracyanoethylene | CHCl₃, RT, 48 hr | Cyano-substituted adduct | 33% |
Regioselectivity : Reactions occur at the electron-rich C2–C3 bond of the thiazole.
Photochemical Reactions
UV irradiation induces dimerization or ring-opening:
| Condition | Product | Observation |
|---|---|---|
| UV (254 nm), benzene, 6 hr | Thiazole dimer | Formation of head-to-tail dimer |
| UV (365 nm), O₂, 24 hr | Sulfoxide derivative | Partial oxidation of sulfur atom |
Metal-Catalyzed Cross-Coupling
The phenyl group undergoes Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl derivative | 72% |
| Vinylboronic acid | Pd(OAc)₂, SPhos, 60°C | Styryl derivative | 68% |
Key Stability Considerations
-
pH Sensitivity : Degrades in strong acids (>3 M HCl) or bases (>2 M NaOH) at elevated temperatures.
-
Thermal Stability : Stable up to 200°C; decomposition observed at 220°C (DSC data).
-
Light Sensitivity : Store in amber vials to prevent photochemical side reactions.
This compound’s reactivity profile enables its use as a versatile intermediate in medicinal chemistry, particularly for synthesizing thiazole-based pharmacophores. Experimental protocols should be optimized using the parameters above to maximize yields and selectivity.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 247.31 g/mol. It contains two thiazole rings, which are significant in determining its biological activity. The structure includes an ethyl ester group that enhances solubility and bioavailability.
Antimicrobial Properties
Thiazole derivatives, including ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate, have shown promising antimicrobial activity against various bacterial strains. Studies have indicated that compounds with thiazole rings exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating a series of thiazole derivatives, one compound demonstrated a minimum inhibitory concentration (MIC) of 7.8 µg/mL against Gram-positive bacteria, significantly outperforming standard antibiotics like Oxytetracycline . This suggests strong potential for development as an antimicrobial agent.
Anticancer Activity
Research has highlighted the anticancer properties of thiazole derivatives. The structural features of this compound may contribute to its efficacy in targeting cancer cells.
Case Study:
Thiazole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines in vitro .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that introduce various functional groups to enhance its biological activity. Modifications can lead to derivatives with improved solubility or potency.
Synthesis Example:
A common synthetic route involves the reaction of appropriate thiazole precursors with acetic anhydride or other acylating agents to form the desired ester . This method allows for the introduction of different substituents that can optimize the compound's pharmacological profile.
Potential Applications in Drug Development
Given its biological activities, this compound could serve as a lead compound for developing new antimicrobial and anticancer drugs. The ongoing research into thiazole derivatives suggests that further exploration could yield novel therapeutics with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The thiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways or interfere with the replication of microbial cells, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual thiazole rings and ethyl acetate group, which confer distinct chemical and biological properties
Biological Activity
Ethyl (2-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. It has shown promising results against various Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL | |
| Candida auris | 8 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation in various cell lines.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Effectiveness (%) | Reference |
|---|---|---|---|
| A549 (Lung cancer) | 12.5 | 75% | |
| Caco-2 (Colorectal cancer) | 10.0 | 80% | |
| HeLa (Cervical cancer) | 15.0 | 70% |
The compound exhibited selective cytotoxicity towards colorectal cancer cells compared to lung cancer cells, indicating potential for targeted cancer therapy.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Membrane Integrity : The compound may disrupt microbial membranes leading to cell lysis.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized various thiazole derivatives and tested their biological activities. Among them, this compound stood out due to its potent activity against drug-resistant strains of bacteria and its selective anticancer properties ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
